Amenorone forte

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

53568-84-6 |

|---|---|

Molecular Formula |

C40H50O4 |

Molecular Weight |

594.8 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C20H26O2.C20H24O2/c2*1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t15?,16-,17-,18+,19+,20+;16-,17-,18+,19+,20+/m11/s1 |

InChI Key |

NAPPWIFDUAHTRY-FKHULPEPSA-N |

SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CCC34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Other CAS No. |

53568-84-6 |

Synonyms |

amenorone |

Origin of Product |

United States |

Evolution of Steroid Chemistry and Biological Significance

The journey of steroid chemistry began with the isolation and characterization of naturally occurring steroid hormones, such as estrogen, progesterone (B1679170), and testosterone, which play critical roles in physiological processes. The mid-20th century witnessed a surge in the chemical synthesis of steroid analogues, driven by the desire to create compounds with enhanced potency, altered metabolic stability, or specific therapeutic effects mit.edu. This synthetic endeavor not only provided new treatments for endocrine disorders but also offered powerful chemical probes for elucidating the intricate mechanisms of steroid action at the cellular and molecular levels. Synthetic steroids became indispensable in areas ranging from contraception and hormone replacement therapy to cancer treatment and diagnostic assays. Amenorone Forte emerged within this context, representing an application of synthetic steroid chemistry for a specific diagnostic purpose, demonstrating how chemically modified hormones could be harnessed to infer physiological states mit.eduparliament.ukparliament.uk. Its development and use underscore the broader impact of synthetic steroid chemistry on understanding reproductive endocrinology and developing novel diagnostic methodologies.

Overview of Synthetic Progestins and Estrogens: a Focus on the Ethisterone and Ethinyloestradiol Classes

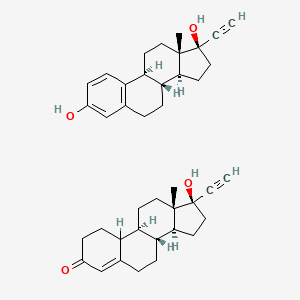

Synthetic steroid hormones are broadly categorized based on their primary receptor interactions, with progestins and estrogens being two of the most significant classes. Amenorone Forte was formulated as a combination product containing two key synthetic steroid compounds: ethisterone (B1671409) and ethinylestradiol mit.eduparliament.ukmedsafe.govt.nzimmdsreview.org.ukox.ac.ukimmdsreview.org.uk.

Ethisterone, chemically known as 17α-ethynyl-17β-hydroxyandrost-4-en-3-one, is a synthetic progestogen. It is an orally active derivative of progesterone (B1679170), designed to mimic the physiological effects of the natural hormone, which is crucial for the menstrual cycle, pregnancy, and embryogenesis service.gov.uk. Ethinylestradiol, a potent synthetic estrogen, is a derivative of estradiol (B170435), distinguished by the addition of an ethinyl group at the C17α position. This modification significantly enhances its oral bioavailability and potency compared to natural estrogens ox.ac.uknih.gov.

The combination of ethisterone and ethinylestradiol in this compound was utilized for its ability to induce withdrawal bleeding. The principle behind its use as a pregnancy test involved administering the exogenous hormones, which would suppress the body's natural hormonal signals related to pregnancy. In women who were not pregnant, this hormonal disruption would lead to the shedding of the uterine lining, resulting in a withdrawal bleed, thus indicating a negative pregnancy test. Conversely, if pregnancy was established, the endogenous hormonal environment would maintain the uterine lining, and no bleeding would occur mit.eduparliament.ukox.ac.uk. This application highlights the direct manipulation of hormonal feedback loops through chemically synthesized compounds.

Historical Perspectives on the Chemical Development of Synthetic Steroids

Mechanisms of Steroid Hormone Receptor Binding and Activation

Steroid hormones, including synthetic progestins and estrogens, exert their effects by binding to intracellular receptors, which then modulate gene transcription and cellular functions.

Progesterone (B1679170) Receptor Agonism by Ethisterone

Ethisterone is a synthetic progestin and functions as an agonist of the progesterone receptor (PR) wikipedia.org. It exhibits progestogenic activity by binding to PRs located in target tissues such as the uterus, mammary glands, and brain patsnap.compatsnap.com. This binding initiates a cascade of events leading to the modulation of gene expression, thereby influencing cellular functions. Ethisterone demonstrates approximately 44% of the binding affinity of natural progesterone for the PR wikipedia.org. While it is considered a relatively weak progestogen compared to other synthetic progestins like norethisterone, it can stabilize the endometrial lining wikipedia.orgpatsnap.compatsnap.com. Ethisterone shows a greater binding affinity for the nuclear PR compared to membrane-associated PRα nih.gov.

Table 1: Ethisterone Binding Affinity for Progesterone Receptor (PR)

| Receptor Subtype | Relative Binding Affinity (RBA) | Notes |

| Nuclear PR | ~44% of Progesterone | Ethisterone is a progestogen and an agonist of the nuclear progesterone receptor. wikipedia.org |

| Membrane PRα | Lower than Nuclear PR | Ethisterone displays greater binding affinity for the nuclear PR than the membrane PRα. nih.gov |

Estrogen Receptor Agonism by Ethinyloestradiol

Ethinyloestradiol (EE) is a potent synthetic estrogen that acts as an agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) wikipedia.orgpharmacompass.com. EE exhibits higher binding affinity for ERα compared to estradiol (B170435) (E2), while its affinity for ERβ is generally lower than that of E2 wikipedia.orgfirstwordpharma.comwikipedia.org. Specifically, EE has been reported to have approximately 233% of E2's affinity for ERα and 38% for ERβ in one study, and 194% and 151% respectively in another wikipedia.org. This enhanced affinity, coupled with its resistance to metabolism and improved oral bioavailability, makes EE significantly more potent than natural estrogens when administered orally wikipedia.org. EE binds to ERs in various tissues, including the reproductive system, bone, and cardiovascular system patsnap.com. Furthermore, EE can activate the G protein-coupled estrogen receptor (GPER), a membrane-associated estrogen receptor wikipedia.org. Studies using radiolabeled derivatives of EE indicate nanomolar binding affinities to ER receptors, with Kd values around 36.47 nM for [131I]EITE and 61.83 nM for [131I]MITE nih.gov.

Table 2: Ethinyloestradiol Binding Affinity for Estrogen Receptors (ERα and ERβ)

| Receptor Subtype | Relative Binding Affinity (RBA) to Estradiol (E2) | Notes |

| ERα | ~233% (higher) | Ethinyloestradiol (EE) has a higher affinity for ERα than estradiol (E2). wikipedia.orgfirstwordpharma.comwikipedia.org |

| ERβ | ~38% (lower) | EE has a lower affinity for ERβ compared to estradiol (E2). wikipedia.orgfirstwordpharma.comwikipedia.org |

| ER (general) | Nanomolar range (Kd values) | Derivatives of EE show nanomolar binding affinities, e.g., Kd of 36.47 nM for [131I]EITE. nih.gov |

Interactions with Other Steroid Receptors (Androgen, Glucocorticoid, Mineralocorticoid Receptors)

Synthetic progestins and estrogens can exhibit varying degrees of cross-reactivity with other steroid hormone receptors, including androgen receptors (AR), glucocorticoid receptors (GR), and mineralocorticoid receptors (MR).

Androgen Receptors (AR): Ethisterone and norethisterone demonstrate comparable EC50 values for AR activation in vitro wikipedia.org. Ethisterone possesses weak androgenic activity wikipedia.org. In some experimental settings, ethisterone has shown antiandrogenic activity when administered concurrently with dihydrotestosterone (B1667394) (DHT) wikipedia.org. The 5α-reduced metabolite of ethisterone exhibits diminished androgenic activity wikipedia.org. Ethisterone and its conjugates have been shown to compete for AR binding nih.govnyu.eduacs.org. Norethisterone also shows low affinity for the AR drugbank.com.

Glucocorticoid Receptors (GR): Specific binding affinity data for ethisterone or ethinyloestradiol with glucocorticoid receptors were not prominently found in the reviewed literature.

Mineralocorticoid Receptors (MR): Ethisterone exhibits a low binding affinity (approximately 1%) for mineralocorticoid receptors relative to progesterone oup.comnih.gov. Similarly, norethisterone shows less than 1% affinity for MR oup.comnih.gov. This reduced affinity of synthetic progestins for MR is thought to contribute to their lack of natriuretic activity oup.comnih.govglobalauthorid.comresearchgate.net.

Table 3: Ethisterone Binding Affinity for Androgen Receptor (AR) and Mineralocorticoid Receptor (MR)

| Receptor | Relative Binding Affinity (RBA) | Notes |

| AR | Equipotent EC50 with Norethisterone | Ethisterone and norethisterone are equipotent in activating the androgen receptor. wikipedia.org |

| Weak androgenic activity | Ethisterone exhibits weak androgenic effects. wikipedia.org | |

| MR | ~1% of Progesterone | Ethisterone has a low affinity for mineralocorticoid receptors, contributing to a lack of natriuretic activity. oup.comnih.gov |

Molecular Mechanisms of Gene Expression Regulation by Synthetic Steroids

Synthetic steroids like ethisterone and ethinyloestradiol regulate gene expression through various complex mechanisms, primarily via nuclear receptor pathways and, in some instances, through non-genomic signaling.

Transcriptional Modulations via Nuclear Receptor Pathways

The classical mechanism of action for steroid hormones involves binding to their respective nuclear receptors, forming complexes that then interact with specific DNA sequences (hormone response elements) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the synthesis of specific proteins that mediate the hormone's physiological effects.

Ethisterone: As a progestogen, ethisterone binds to PRs in target cells, influencing the transcription of genes involved in endometrial function, such as those regulating proliferation and stability patsnap.compatsnap.com. It can also impact genes regulated by estrogens, potentially through cross-talk mechanisms aacrjournals.org.

Ethinyloestradiol: EE binds to ERs, which then act as transcription factors. This binding can directly or indirectly modulate the transcription of genes involved in a wide range of physiological processes, including those controlling the reproductive cycle patsnap.combiochemia-medica.comnih.govpatsnap.com. For instance, EE suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) by influencing gene expression in the hypothalamus and pituitary gland, thereby inhibiting ovulation patsnap.compatsnap.com. It also affects endometrial gene expression, making it less receptive to implantation patsnap.com. The E2-ER complex can bind to estrogen response elements (EREs) on DNA or interact with other transcription factors to regulate gene expression nih.govpnas.org.

The combined action of ethisterone and ethinyloestradiol in this compound would lead to coordinated or opposing effects on gene expression profiles, depending on the specific target genes and cellular context.

Non-Genomic Signaling Pathways Activated by Synthetic Steroids

Beyond the classical genomic mechanisms, steroid hormones can also elicit rapid, non-genomic effects. These pathways are often initiated at the cell surface or involve cytoplasmic signaling cascades that can influence cell function and, indirectly, gene expression.

Progesterone and Progestins (Ethisterone): Progesterone and progestins can activate membrane-associated progesterone receptors (mPRs) and other signaling pathways, leading to rapid cellular responses frontiersin.orgresearchgate.netfrontiersin.orgnih.govbiologists.com. These pathways can include the activation of protein kinases such as MAPK, c-Src, and PI3K biochemia-medica.comnih.govfrontiersin.orgresearchgate.netnih.govbiologists.com. The very-low-density lipoprotein receptor (VLDLR) has been identified as a partner crucial for the trafficking and plasma membrane localization of mPRβ, thereby facilitating non-genomic progesterone signaling biologists.com. Ethisterone's primary interaction is with nuclear PR, but the potential for non-genomic signaling pathways cannot be entirely excluded for progestins.

Estrogens (Ethinyloestradiol): Estrogens, including EE, can also engage in non-genomic signaling, often mediated by membrane-bound ERs or GPER1 biochemia-medica.comnih.govfrontiersin.orgnih.gov. These rapid signaling events can involve the activation of various protein-kinase cascades and intracellular second messenger systems biochemia-medica.comnih.govfrontiersin.orgresearchgate.netfrontiersin.orgnih.gov. Non-genomic estrogen signaling can also involve interactions between ERα and signaling molecules like Src and PI3K mdpi.com. These rapid responses can influence cellular functions and potentially contribute to broader physiological effects.

Effects on Cellular Signaling Cascades in Experimental Models

Ethinylestradiol (EE), as a synthetic estrogen, exerts its biological effects by interacting with estrogen receptors (ERs), which are ligand-activated transcription factors drugbank.comnih.govcreative-diagnostics.com. These interactions initiate complex signaling cascades that regulate gene expression, influencing cellular proliferation, differentiation, and function.

Genomic Signaling Pathways: Upon binding to ethinylestradiol, estrogen receptors (ERα and ERβ) undergo conformational changes, leading to dimerization and translocation into the nucleus. Here, the ER-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs) or interacts with other transcription factors, thereby modulating the transcription of target genes drugbank.comcreative-diagnostics.comwikipedia.org. This classical genomic pathway is crucial for mediating many of the long-term effects of estrogens. For instance, ethinylestradiol has been shown to influence the expression of genes involved in cell cycle progression and proliferation, such as GREB1, PGR, and TFF1 oup.com.

Non-Genomic Signaling Pathways: Beyond its nuclear actions, ethinylestradiol can also engage in rapid, non-genomic signaling. This involves membrane-bound estrogen receptors or cross-talk with other signaling pathways. EE can activate intracellular cascades, including the PI3K and MAPK signaling pathways, often through G-protein coupled estrogen receptors (GPER) or other membrane-associated ERs nih.govcreative-diagnostics.comlibretexts.org. Furthermore, EE can interact with growth factor signaling pathways, enhancing the transcriptional activity of ERs and influencing cellular responses like migration and proliferation libretexts.orgnih.gov. These rapid signaling events can modulate cellular processes independently of direct transcriptional regulation.

Data Table 1: Ethinylestradiol's Influence on Cellular Signaling Pathways

| Signaling Pathway Component | Effect of Ethinylestradiol | Primary Mechanism | Experimental Model Relevance |

| Nuclear Receptor Activation | Activation of ERα and ERβ | Ligand binding, dimerization, nuclear translocation, ERE binding | Regulation of gene transcription (e.g., GREB1, PGR, TFF1) |

| PI3K Signaling | Activation | Membrane-bound ERs/GPER activation | Rapid cellular responses, cell growth |

| MAPK Signaling | Activation | Membrane-bound ERs/GPER activation | Rapid cellular responses, cell growth |

| Growth Factor Signaling | Enhancement of ER activity | Cross-talk with growth factor pathways | Modulation of cell proliferation and migration |

Differential Binding Affinities for Estrogen Receptor Subtypes (ERα and ERβ)

Ethinylestradiol exhibits binding affinity for both estrogen receptor subtypes, ERα and ERβ. The relative affinity for these subtypes can influence the specific physiological and cellular responses observed.

Studies have indicated that ethinylestradiol binds to both ERα and ERβ, with varying degrees of affinity compared to the natural estrogen, estradiol. Some research suggests that ethinylestradiol has a greater affinity for ERα than ERβ wikipedia.orgguidetopharmacology.orgnih.gov. For example, one study reported that ethinylestradiol possessed 233% and 38% of the affinity of estradiol for ERα and ERβ, respectively wikipedia.org. Another study indicated a binding affinity of 2 nM for ERα guidetopharmacology.org. While direct comparative data for ethisterone's binding to ER subtypes is not extensively detailed in the provided search results, it is understood that progestogens can interact with estrogen receptor signaling pathways, potentially influencing downstream effects nih.gov.

Data Table 2: Ethinylestradiol Binding Affinities for Estrogen Receptor Subtypes

| Ligand | Receptor Subtype | Binding Affinity (nM) | Relative Affinity to Estradiol | Source Index |

| Ethinylestradiol | ERα | ~2 | Higher | guidetopharmacology.org |

| Ethinylestradiol | ERα | Not specified | 233% | wikipedia.org |

| Ethinylestradiol | ERβ | Not specified | 38% | wikipedia.org |

| Ethinylestradiol | ERα | Not specified | 194% | wikipedia.org |

| Ethinylestradiol | ERβ | Not specified | 151% | wikipedia.org |

| Ethinylestradiol derivative ([131I]EITE) | ER | 36.47 ± 6.82 | Not specified | nih.gov |

Note: Binding affinities can vary depending on the experimental assay and conditions used.

Structure Activity Relationship Sar Studies of Synthetic Steroid Hormones

Impact of Alkylation and Substitutions on Steroid Nuclei on Receptor Binding and Activity

The core steroid nucleus, a tetracyclic structure, is fundamental to the biological activity of steroid hormones. Modifications to this nucleus, particularly alkylation and the introduction of specific functional groups, profoundly influence receptor binding affinity and subsequent biological activity. For instance, the introduction of an ethinyl group at the C17α position, a feature present in both ethinylestradiol and ethisterone (B1671409)/norethisterone, significantly enhances oral bioavailability by inhibiting first-pass hepatic metabolism wikipedia.orguomustansiriyah.edu.iqwikipedia.orgslideshare.net. This modification is crucial for the development of orally active steroids.

Conformational Analysis and Receptor Ligand Interactions

Steroid hormone receptors (SHRs) are ligand-activated transcription factors that undergo significant conformational changes upon binding to their respective hormones. This ligand-induced conformational shift is critical for receptor activation, nuclear translocation, DNA binding, and the recruitment of coactivator proteins oup.comglowm.comnih.gov. When a steroid ligand, such as ethinylestradiol, binds to the ligand-binding domain (LBD) of its receptor (e.g., the estrogen receptor, ER), it causes a repositioning of key structural elements, particularly helix 12. This repositioning creates a surface that facilitates the interaction with coactivator proteins, initiating the transcriptional cascade oup.comglowm.comnih.gov.

The specific conformation adopted by the receptor-ligand complex dictates the receptor's activity, determining whether it acts as an agonist or antagonist. Subtle differences in the ligand's structure can lead to distinct conformational states of the receptor, influencing the recruitment of different coactivator or corepressor proteins, and thus modulating gene expression oup.comnih.govpnas.orgmdpi.com.

Modifications at C17α Position and Their Influence on Biological Activity

The C17α position of the steroid nucleus is a pivotal site for structural modifications that significantly impact biological activity. The introduction of an ethinyl group (–C≡CH) at the C17α position, as seen in ethinylestradiol and ethisterone/norethisterone, is a hallmark modification that dramatically enhances oral potency wikipedia.orguomustansiriyah.edu.iqwikipedia.orgslideshare.net. This ethinyl group sterically hinders the metabolic oxidation of the 17β-hydroxyl group, thereby increasing the steroid's half-life and oral bioavailability by preventing rapid degradation in the liver during first-pass metabolism wikipedia.orguomustansiriyah.edu.iqwikipedia.orgumt.edu.mywikipedia.org.

Conversely, extending the alkyl chain at C17α beyond an ethyl group, or replacing the ethinyl group with bulkier substituents, can reduce or abolish androgenic activity, potentially converting the compound into an antiandrogen wikipedia.org. For ethisterone, the 17α-ethynyl group, while reducing androgenic activity compared to testosterone, still confers some androgenic and anabolic activity wikipedia.org. In contrast, ethinylestradiol, with its ethinyl group at C17α and an aromatic A-ring, exhibits potent estrogenic activity wikipedia.orgnih.gov.

Comparative SAR of Ethisterone, Norethisterone, and Ethinyloestradiol

Ethisterone, norethisterone, and ethinylestradiol represent distinct classes of synthetic steroid hormones, each with unique SAR profiles:

Ethinylestradiol (EE): Characterized by an aromatic A-ring and a C17α-ethinyl group, EE is a potent synthetic estrogen. Its structure confers high affinity for estrogen receptors (ERα and ERβ), leading to strong estrogenic effects, including the regulation of reproductive functions and secondary sexual characteristics wikipedia.orgnih.gov. The C17α-ethinyl group enhances its oral activity compared to natural estrogens like estradiol (B170435) uomustansiriyah.edu.iqumt.edu.mywikipedia.org.

Ethisterone: A synthetic progestogen and derivative of testosterone, ethisterone possesses a C17α-ethinyl group and a 17β-hydroxyl group. It acts as an agonist for the progesterone (B1679170) receptor, though with lower potency than progesterone itself. Ethisterone also exhibits some androgenic and anabolic activity wikipedia.orgwikipedia.org. The ethinyl group contributes to its oral bioavailability but also influences its receptor interactions, leading to a mixed progestogenic-androgenic profile.

Norethisterone (Norethindrone): Another synthetic progestin derived from 19-nortestosterone, norethisterone also features a C17α-ethinyl group. It is a potent progestogen with significant affinity for the progesterone receptor, and it also possesses androgenic activity unicamp.brdrugbank.com. Compared to ethisterone, norethisterone generally exhibits higher progestogenic potency wikipedia.org.

In combination, these compounds illustrate how modifications to the steroid skeleton, particularly at the C17α position and the A-ring, can dictate receptor specificity (estrogenic, progestogenic, or androgenic) and influence pharmacokinetic properties like oral bioavailability.

Rational Design Principles for Synthetic Steroid Ligands

The development of synthetic steroid hormones like those found in Amenorone Forte is guided by rational design principles aimed at optimizing pharmacological properties. Key strategies include:

Enhancing Oral Bioavailability: Introducing an ethinyl group at the C17α position is a primary method to overcome first-pass hepatic metabolism, rendering steroids orally active wikipedia.orguomustansiriyah.edu.iqwikipedia.orgslideshare.net.

Modulating Receptor Affinity and Selectivity: Subtle changes to the steroid nucleus, such as substitutions at various positions (e.g., C6, C7, C11, C16, C17), can fine-tune the ligand's affinity for specific SHRs (estrogen, progesterone, androgen receptors) and modulate its agonist or antagonist profile uomustansiriyah.edu.iqresearchgate.netnih.govnih.gov.

Improving Metabolic Stability: Modifications can be designed to resist enzymatic degradation, prolonging the compound's half-life and duration of action.

Altering Potency: Structural modifications can increase the intrinsic activity of the ligand at its target receptor, leading to a more potent pharmacological effect at lower doses.

These principles, applied to the basic steroid scaffold, allow for the creation of synthetic hormones with tailored therapeutic or diagnostic properties, as exemplified by the potent estrogenic activity of ethinylestradiol and the progestogenic effects of ethisterone and norethisterone.

Compound List:

this compound

Ethinylestradiol (EE)

Ethisterone

Norethisterone (Norethindrone)

Testosterone

Estradiol

Estrone

Progesterone

Dihydrotestosterone (B1667394) (DHT)

Allylestrenol

Dimethisterone

Dienogest

Topterone

Rosterolone

Norlestrin

Primodos

Duogynon

Biochemical Metabolism of Synthetic Steroids in in Vitro and Animal Models

Enzymatic Biotransformations in Hepatic Microsomes and Cell Lines

The liver is the primary site for the metabolism of xenobiotics, including synthetic steroids. In vitro systems, such as hepatic microsomes and cultured cell lines, are crucial tools for elucidating the specific enzymatic pathways involved in the biotransformation of these compounds. These models allow for the detailed study of Phase I and Phase II metabolic reactions that modify the structure of steroids, preparing them for excretion.

Phase I metabolism of ethinylestradiol, a potent synthetic estrogen, is predominantly characterized by oxidation reactions, with hydroxylation being a key transformation. drughunter.com This process is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of liver cells. nih.govlongdom.org In vitro studies using human and rat liver microsomes have demonstrated that ethinylestradiol undergoes extensive oxidative metabolism. nih.govnih.gov

The primary hydroxylation event occurs at the 2-position of the aromatic A-ring, leading to the formation of 2-hydroxy-ethinylestradiol. nih.govresearchgate.net This reaction is a significant pathway in the metabolism of ethinylestradiol. nih.govresearchgate.net Further hydroxylation can also occur at other positions, though to a lesser extent. nih.gov The formation of these catechol estrogen metabolites is a critical step that precedes further metabolic transformations. nih.gov Studies have shown that after a 20-minute incubation of ethinylestradiol with rat liver microsomes, approximately 90% of the substrate is metabolized. researchgate.net

The specific CYP enzymes responsible for these transformations have been identified, with CYP3A4 being a major contributor to the metabolism of ethinylestradiol. researchgate.net Other isoforms, such as CYP2C9, may also be involved. researchgate.net The activity of these enzymes can be influenced by the presence of other compounds, highlighting the potential for metabolic interactions. researchgate.netnih.gov

| Metabolite | Position of Hydroxylation | Primary Enzyme Family | Model System |

| 2-hydroxy-ethinylestradiol | C-2 (Aromatic Ring) | Cytochrome P450 (CYP) | Rat Liver Microsomes |

| Other hydroxylated metabolites | Various | Cytochrome P450 (CYP) | Human/Rat Liver Microsomes |

Following Phase I hydroxylation, ethinylestradiol and its metabolites undergo Phase II conjugation reactions, which significantly increase their water solubility and facilitate their elimination from the body. longdom.orgdrughunter.com The two major Phase II pathways for ethinylestradiol are sulfation and glucuronidation. nih.gov These reactions are catalyzed by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), respectively. drughunter.comnih.gov

In vitro studies using subcellular fractions from human liver have quantified the activities of these enzymes. nih.gov The mean activity for sulfotransferase was found to be 68.2 ± 16.5 pmol/min/mg, while glucuronyltransferase activity was significantly higher at 190.4 ± 82.3 pmol/min/mg. nih.gov This suggests that glucuronidation is a major pathway for ethinylestradiol conjugation in the human liver. nih.gov

Kinetic analysis of these enzymes in human liver preparations revealed different affinities for ethinylestradiol. nih.gov Sulfotransferase exhibited a much higher affinity (lower Km) for ethinylestradiol compared to glucuronyltransferase. nih.gov However, the maximal reaction velocity (Vmax) for glucuronyltransferase was substantially higher. nih.gov These findings indicate that at low substrate concentrations, sulfation may be a preferred pathway, while at higher concentrations, glucuronidation becomes more dominant.

| Conjugation Reaction | Enzyme Family | Mean Activity (pmol/min/mg) | Kinetic Parameter (Km) | Kinetic Parameter (Vmax) |

| Sulfation | Sulfotransferases (SULTs) | 68.2 ± 16.5 | 0.0072 ± 0.0019 mM | 66.5 ± 15.8 pmol/min/mg |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 190.4 ± 82.3 | 0.20 ± 0.12 mM | 404 ± 317 pmol/min/mg |

Metabolism of Ethisterone (B1671409) and its Active Metabolites in Experimental Systems

Ethisterone, the first orally active progestin, undergoes metabolic transformation in various experimental systems. nih.gov A key metabolic pathway for ethisterone involves the action of 5α-reductase, which leads to the formation of 5α-dihydroethisterone (5α-dihydro-17α-ethynyltestosterone). wikipedia.org This metabolite is considered active. wikipedia.org Further reduction can produce 17α-ethynyl-3α-androstanediol and 17α-ethynyl-3β-androstanediol, which are also potential metabolites. wikipedia.org

Unlike its 19-nortestosterone analogue, norethisterone, ethisterone does not appear to be aromatized into its corresponding estrogenic metabolite, ethinylestradiol, in humans. wikipedia.org In vitro studies using placental homogenates did not detect the formation of estrogenic metabolites from ethisterone. wikipedia.org Additionally, ethisterone is not metabolized into pregnanediol, indicating it is not converted to progesterone (B1679170). wikipedia.org The 5α-reduced metabolite of ethisterone has been found to have reduced androgenic activity compared to the parent compound. wikipedia.org

Metabolism of Norethisterone and its Metabolites in Animal Models

The metabolism of norethisterone has been investigated in several animal models, revealing species-specific differences in biotransformation pathways. In the greyhound, oral administration of norethisterone leads to the formation of numerous urinary metabolites. nih.gov The major metabolites identified include reduced and hydroxylated steroids, such as 17α-ethynyl-5β-estrane-3α,17β-diol and 17α-ethynyl-5α-estrane-3β,17β-diol. nih.gov Additionally, various stereoisomers of 17α-ethynylestranetriol and 17α-ethynylestranetetrol were observed. nih.gov These metabolites are predominantly excreted as glucuronic acid conjugates. nih.govresearchgate.net

In the rat, the metabolism of norethisterone has been studied in target tissues for hormone replacement therapy, such as the uterus, vagina, and aorta. nih.gov These tissues contain steroid-metabolizing enzymes including 5α-reductase and 3α-hydroxysteroid dehydrogenase. nih.gov The combined action of these enzymes results in 3α-OH,5α-H-norethisterone being the major metabolite in the uterus (26.9%) and vagina (37.1%). nih.gov The formation of 5α-reduced metabolites is a rate-limiting step in the metabolism of norethisterone derivatives in these tissues. nih.gov

| Animal Model | Major Metabolites Identified | Primary Excretion Form |

| Greyhound | 17α-ethynyl-5β-estrane-3α,17β-diol, 17α-ethynyl-5α-estrane-3β,17β-diol, Tri- and tetrahydroxylated steroids | Glucuronic acid conjugates |

| Rat (Uterus, Vagina) | 3α-OH,5α-H-norethisterone | Not specified |

Role of Cytochrome P450 Enzymes and Sulfotransferases in Synthetic Steroid Metabolism

Cytochrome P450 (CYP) enzymes are central to the Phase I metabolism of a wide array of endogenous and xenobiotic compounds, including synthetic steroids. nih.govdiva-portal.org This superfamily of monooxygenases catalyzes oxidative reactions, such as hydroxylation, which is a critical initial step in steroid biotransformation. drughunter.comnih.gov Several CYP enzymes are involved in steroid biosynthesis and metabolism. nih.gov For synthetic steroids like ethinylestradiol, CYP enzymes, particularly from the CYP3A family, are responsible for the initial hydroxylation that renders the molecule more susceptible to subsequent conjugation reactions. researchgate.net The catalytic activity of CYPs is essential for both the detoxification and, in some cases, the bioactivation of steroid molecules. nih.govmdpi.com

Advanced Analytical Methodologies for Synthetic Steroid Research

Chromatographic Techniques for Separation and Quantification

Chromatography, a cornerstone of analytical chemistry, plays a vital role in separating complex mixtures and quantifying individual steroid components.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For steroids, which often require derivatization to enhance their volatility and thermal stability, GC-MS provides high selectivity and sensitivity.

Methodology: Steroids such as ethinylestradiol and norethisterone are typically derivatized to form more volatile trimethylsilyl (B98337) (TMS) ethers or TMS-oxime ethers. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose oup.comnih.govdphen1.comnih.govresearchgate.net. GC-MS/MS, employing tandem mass spectrometry, offers even greater selectivity and lower detection limits, crucial for trace analysis acs.orgmdpi.com. For instance, a GC-MS² method for ethinylestradiol in cattle hair involved alkaline digestion and diphasic dialysis, achieving a detection limit of 0.52 ng/g acs.org. Norethindrone (B1679910) analysis in urine using GC-MS/MS with a solid-phase analytical derivatization (SPAD) method reported limits of quantification (LOQ) between 2.5–5 ng/mL mdpi.com.

Table 1: GC-MS Parameters and Performance for Ethinylestradiol and Norethindrone

| Analyte | Matrix | Derivatization Reagent | GC Column Type | Detection Method | LOD (approx.) | LOQ (approx.) | Recovery (%) | Reference |

| Ethinylestradiol (EE₂) | Cattle Hair | N/A (alkaline digestion, diphasic dialysis) | N/A | GC-MS² | 0.52 ng/g | N/A | 74-94 | acs.org |

| Ethinylestradiol (EE) | Contraceptive Formulations | None | N/A | GC-MS | 0.25 µg/mL | 0.82 µg/mL | 106 ± 8 | nih.gov |

| Ethinylestradiol (EE₂) | Water | BSTFA/MSTFA | N/A | GC-MS | 1-10 ng/L | N/A | N/A | researchgate.net |

| Ethinylestradiol (EE₂) | Wastewater | TMS-oxime-ether | N/A | GC-MS | 1.88-37.5 ng/L | N/A | N/A | nih.gov |

| Norethisterone Acetate (B1210297) (NETA) | Human Plasma | Pentafluoropropionyl | Capillary | GC-MSD | N/A | N/A | N/A | nih.gov |

| Norethindrone | Urine | N/A (Metabolites) | N/A | GC-MS | N/A | N/A | N/A | jlu.edu.cn |

| Norethindrone | Urine | TMS derivatives | N/A | GC-MS/MS | 1.0-2.5 ng/mL | 2.5-5 ng/mL | N/A | mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly favored for the analysis of steroid hormones due to its ability to handle complex matrices and provide excellent sensitivity and selectivity without the need for extensive derivatization for many compounds.

Methodology: LC-MS/MS, often employing electrospray ionization (ESI) in either negative (NI) or positive (PI) ion mode, is used for the sensitive determination of estrogens and progestogens researchgate.netrsc.org. For ethinylestradiol and norethindrone, methods often involve sample preparation followed by separation on reversed-phase columns (e.g., C18) and detection using tandem mass spectrometry in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes ijpsonline.comnih.govnih.gov. Derivatization, such as with dansyl chloride, can further enhance sensitivity for certain analytes like ethinylestradiol in LC-MS/MS ijpsonline.comnih.govnih.gov. For example, an LC-MS/MS method for norethindrone and ethinylestradiol in plasma achieved lower limits of quantification (LLOQ) of 50 pg/mL and 2.5 pg/mL, respectively, using dansyl chloride derivatization ijpsonline.comnih.gov. UPLC-MS/MS methods have also been developed, offering faster analysis times and improved sensitivity, with LLOQs for ethinylestradiol reported as low as 5 pg/mL nih.govnih.gov. High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, aiding in the unambiguous identification of steroids and their metabolites.

Table 2: LC-MS/MS Parameters and Performance for Ethinylestradiol and Norethindrone

| Analyte | Matrix | Sample Prep. / Derivatization | LC Column Type | Detection Method | LOD (approx.) | LOQ (approx.) | Recovery (%) | Reference |

| Ethinylestradiol (EE) | Plasma | LLE / Dansyl chloride | RP-18 (50 mm x 4.6 mm) | LC-MS/MS | 2.5 pg/mL | N/A | N/A | nih.gov |

| Ethinylestradiol (EE₂) | Plasma | LLE / Dansyl chloride | RP-18 (50 mm x 4.6 mm) | LC-MS/MS | 2.5 pg/mL | N/A | N/A | ijpsonline.com |

| Ethinylestradiol (EE₂) | Serum | LLE / Dansyl chloride | UPLC | UPLC-MS/MS | 5.0 pg/mL | N/A | N/A | nih.gov |

| Ethinylestradiol (EE₂) | Water | SPE / N/A | N/A | LC-MS/MS | N/A | N/A | 80-114 | rsc.org |

| Norethindrone | Plasma | SLE / N/A | BEH C18 | UPLC-MS/MS | 50 pg/mL | N/A | N/A | researchgate.net |

| Norethindrone | Plasma | LLE / Dansyl chloride | RP-18 (50 mm x 4.6 mm) | LC-MS/MS | 50 pg/mL | N/A | N/A | ijpsonline.com |

| Norethindrone | Serum | LLE / N/A | N/A | LC-MS/MS | 0.020 ng/mL | N/A | N/A | nih.gov |

| Ethinylestradiol (EE₂) | Serum | LLE / N/A | N/A | LC-MS/MS | 0.010 ng/mL | N/A | N/A | nih.gov |

| Ethinylestradiol (EE₂) | Human Plasma | Protein precipitation + LLE / Dansyl chloride | ACQUITY UPLC C18 | UPLC-MS/MS | 5 pg/mL | N/A | N/A | nih.gov |

Two-dimensional chromatography (e.g., GC×GC or LC×LC) offers enhanced separation power, particularly beneficial for complex mixtures of structurally similar steroids. By using columns with orthogonal stationary phases, it can resolve co-eluting compounds that might be indistinguishable by conventional one-dimensional chromatography. This technique is valuable in anti-doping analysis and complex environmental sample analysis for comprehensive steroid profiling bsb-muenchen.deacs.orgnih.govresearchgate.net. While specific applications to Amenorone Forte components are not detailed, its utility in general steroid analysis is significant for research purposes.

Sample Preparation Techniques for Complex Biological and Environmental Matrices in Research

Effective sample preparation is critical for isolating and concentrating target analytes from complex matrices, thereby improving the sensitivity and reliability of subsequent instrumental analysis.

SPE and LLE are widely employed techniques for the extraction of steroids from diverse matrices like plasma, urine, water, and tissues.

Methodology: SPE utilizes a solid sorbent to retain analytes, which are then eluted with a suitable solvent. For ethinylestradiol, a three-fold SPE process has been described for analysis in a casein diet oup.com. LLE involves partitioning analytes between two immiscible liquid phases, typically an aqueous phase and an organic solvent. For instance, norethisterone acetate extraction from plasma has been performed using a diethyl ether-dichloromethane mixture nih.gov. Supported Liquid Extraction (SLE) is another variation offering cleaner extracts researchgate.net. Recovery rates for SPE methods can vary, with studies reporting 80–114% for estrogens in water samples rsc.org.

Table 3: Sample Preparation & Derivatization Strategies

| Analyte | Matrix | Extraction Technique | Derivatization Reagent | Purpose/Enhancement | Reference |

| Ethinylestradiol (EE₂) | Casein Diet | SPE (3-fold) | Pentafluoropropionic anhydride (B1165640) | Enhanced volatility/detection | oup.com |

| Norethisterone Acetate (NETA) | Human Plasma | LLE (Ether/DCM) | Pentafluoropropionyl | Enhanced volatility/detection | nih.gov |

| Ethinylestradiol (EE₂) | Cattle Hair | Diphasic Dialysis | N/A | Direct extraction | acs.org |

| Norethindrone | Urine | SPE, LLE | N/A | Isolation/Concentration | wiley.com |

| Ethinylestradiol (EE₂) | Water | SPE | BSTFA/MSTFA | Silylation for GC-MS | researchgate.net |

| Norethindrone | Urine | SPE, LLE | N/A | Isolation/Concentration | mdpi.com |

| Ethinylestradiol (EE) | Plasma | LLE | Dansyl chloride | Sensitivity enhancement | nih.gov |

| Norethindrone | Plasma | SLE | N/A | Isolation/Concentration | researchgate.net |

| Ethinylestradiol (EE₂) | Human Plasma | Protein precipitation + LLE | Dansyl chloride | Sensitivity enhancement | nih.gov |

| Norethindrone | Human Plasma | Protein precipitation + LLE | N/A | Isolation/Concentration | nih.gov |

Derivatization is often employed to improve the chromatographic behavior and detection sensitivity of steroid hormones, particularly for GC-MS analysis. By converting polar functional groups into less polar, more volatile derivatives, analytes can be analyzed more effectively.

Methodology: Silylation, using reagents like BSTFA or MSTFA, is a common derivatization technique for steroids containing hydroxyl or keto groups dphen1.comresearchgate.net. For GC-MS analysis of ethinylestradiol, derivatization with pentafluoropropionic anhydride has been used oup.com. In LC-MS/MS, derivatization with dansyl chloride can enhance the sensitivity of ethinylestradiol and norethindrone detection ijpsonline.comnih.govnih.gov. The choice of derivatization reagent and conditions can significantly impact the response and selectivity of the analysis nih.gov.

Compound List

this compound

Ethinylestradiol (EE / EE₂)

Norethisterone (Norethindrone)

Norethisterone Acetate (NETA)

Future Research Directions in Synthetic Steroid Chemistry and Molecular Endocrinology

Development of Novel Analytical Techniques for Trace Analysis in Research MatricesAccurate and sensitive quantification of synthetic steroids and their metabolites is fundamental for understanding their pharmacokinetics, pharmacodynamics, and for historical exposure assessments. Future research should prioritize the development and refinement of highly sensitive and selective analytical techniques for the trace analysis of ethisterone (B1671409), ethinylestradiol, and their degradation products in various research matrices. Advanced methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are essential for achieving the required sensitivity and specificity. These techniques will be invaluable for retrospective studies on historical samples, for characterizing the stability and metabolism of synthetic steroids in experimental models, and for quality control in future drug development programs.

Data Tables

Table 1: Composition of Amenorone Forte

| Component | Quantity | Type |

|---|---|---|

| Ethisterone | 50 mg | Synthetic Progestogen |

| Ethinylestradiol | 0.05 mg | Synthetic Estrogen |

Source: mit.edu

Table 2: Documented Associations of Hormone Pregnancy Tests (including this compound) with Congenital Malformations

| Malformation Category | Pooled Odds Ratio (OR) | 95% Confidence Interval (CI) | P-value | I² (%) |

|---|---|---|---|---|

| All Congenital Malformations | 1.40 | 1.18 to 1.66 | <0.0001 | 0% |

| Congenital Heart Malformations | 1.89 | 1.32 to 2.72 | 0.0006 | 0% |

| Nervous System Malformations | 2.98 | 1.32 to 6.76 | 0.0109 | 78% |

| Musculoskeletal Malformations | 2.24 | 1.23 to 4.08 | 0.009 | 0% |

| VACTERL Syndrome | 7.47 | 2.92 to 19.07 | <0.0001 | 0% |

Source: f1000research.comnih.gov (Note: I² statistic indicates heterogeneity across studies. This compound is one of the Hormone Pregnancy Tests (HPTs) discussed in these meta-analyses.)

Compound Names Mentioned in the Article:

this compound

Ethisterone

Ethinylestradiol

Primodos

Norone

Norlestrin

Orasecron

Disecron

Menstrogen

Paralut tablets

Paralut Forte tablets

Pregornot

Norlutin-A

Anovlar

Duogynon

Q & A

Q. What were the pharmacological components of Amenorone Forte, and how did their biochemical properties enable its use in hormonal pregnancy testing?

this compound contained 10 mg of ethisterone (a synthetic progesterone) and 10 mg of ethinylestradiol (a synthetic estrogen) per tablet. These hormones mimicked endogenous pregnancy-related hormonal changes, inducing withdrawal bleeding in non-pregnant individuals, thereby functioning as a diagnostic tool. Ethisterone’s progestogenic activity and ethinylestradiol’s estrogenic effects were critical to its mechanism, though safety concerns arose due to teratogenic risks observed in later studies .

Q. What historical regulatory actions were taken against this compound, and what evidence justified its withdrawal?

this compound was withdrawn in the 1960s after experts, including A.J.N. Warrack and the UK’s Medical Research Committee, questioned its reliability and safety. Key evidence included clinical reports linking hormonal pregnancy tests (HPTs) to congenital malformations and statistical analyses showing unreliable diagnostic outcomes. Regulatory bodies cited risks of false positives/negatives and ethical concerns over teratogenicity, leading to its removal from proprietary indices by 1966 .

Q. How do systematic reviews evaluate the methodological limitations of historical studies on this compound’s teratogenicity?

Systematic reviews (e.g., the 2018 meta-analysis) highlight heterogeneity in study designs, inconsistent diagnostic criteria, and confounding variables (e.g., concurrent medication use). Many historical studies lacked standardized controls for demographic variables or relied on retrospective data with incomplete follow-up, complicating causal inference .

Advanced Research Questions

Q. What strategies can address discrepancies between cohort studies and meta-analyses regarding this compound’s teratogenic risks?

Researchers should employ sensitivity analyses to assess the impact of outlier studies and subgroup analyses to explore population-specific effects. Meta-regression can adjust for covariates like dosage variability or exposure timing. Additionally, re-evaluating primary data from archived regulatory documents (e.g., Product Licenses of Right) may clarify historical dosing protocols and confounding factors .

Q. How can researchers mitigate variability in laboratory reference ranges when analyzing historical data on this compound’s effects?

Data harmonization techniques, such as converting all measurements to standardized units (e.g., mg/L for CRP) or applying consensus thresholds (e.g., 2018 ICM criteria for PJI), reduce inter-lab variability. For retrospective studies, cross-validation with modern assays and sensitivity testing against alternative thresholds can improve comparability .

Q. What ethical and methodological challenges arise when designing longitudinal studies on this compound’s generational effects?

Key challenges include:

- Cohort Selection : Identifying exposed populations with verified historical prescriptions while addressing survivorship bias.

- Confounder Control : Adjusting for lifestyle factors, comorbidities, and concurrent drug use across decades.

- Data Accessibility : Navigating ethical restrictions on archived patient data while ensuring informed consent frameworks for secondary use. Methodologically, nested case-control designs within existing cohorts and biomarker validation (e.g., epigenetic markers) can enhance rigor .

Q. How can meta-analytic frameworks account for publication bias in studies investigating this compound’s safety?

Funnel plots, Egger’s regression, and trim-and-fill analyses detect and adjust for publication bias. Including grey literature (e.g., unpublished regulatory reports, conference abstracts) and applying Bayesian models to estimate "missing" studies improve robustness. Transparency in PROSPERO-registered protocols further mitigates bias .

Methodological Considerations for Data Interpretation

- Variable Thresholds : Laboratory thresholds for "normal" hormone levels varied historically, affecting retrospective analyses. Researchers must document and adjust for these differences using standardized conversion tools or consensus criteria .

- Conflicting Evidence : Contradictions between studies often stem from divergent diagnostic practices (e.g., amenorrhea vs. biochemical confirmation). Cross-referencing with primary sources (e.g., clinical trial registries) clarifies methodological contexts .

Tables for Reference

| Variable | Historical Range (this compound Studies) | Modern Standardization |

|---|---|---|

| Ethisterone Dosage | 10 mg/tablet | N/A (discontinued) |

| Diagnostic Threshold | Subjective bleeding response | β-hCG quantification (IU/L) |

| Teratogenicity Metric | Retrospective case reports | Cohort-adjusted hazard ratios |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.